molecular formula C17H15F4N3O2 B2880392 6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380181-32-6

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2880392
CAS No.: 2380181-32-6
M. Wt: 369.32
InChI Key: XSKYHNBKJFHIQG-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with fluorophenyl and trifluorobutanoyl azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s fluorinated groups may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with fluorinated substituents. This structure imparts distinct chemical and biological properties, such as increased stability and enhanced binding interactions, which are not commonly found in similar compounds.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-3-1-2-11(8-12)14-4-5-16(26)24(22-14)13-9-23(10-13)15(25)6-7-17(19,20)21/h1-5,8,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKYHNBKJFHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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